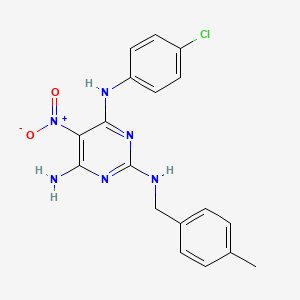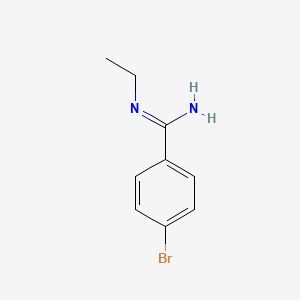![molecular formula C14H11BrO4S B12466924 (4-Bromophenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12466924.png)
(4-Bromophenoxy)[(4-methylphenyl)sulfonyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMOPHENYL (4-METHYLBENZENESULFONYL)FORMATE is an organic compound with the molecular formula C14H11BrO4S. It is a derivative of phenyl formate, where the phenyl group is substituted with a bromine atom and a methylbenzenesulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMOPHENYL (4-METHYLBENZENESULFONYL)FORMATE typically involves the following steps:
Bromination: The starting material, phenyl formate, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Sulfonylation: The brominated phenyl formate is then subjected to sulfonylation with methylbenzenesulfonyl chloride (CH3C6H4SO2Cl) in the presence of a base such as pyridine or triethylamine. This step introduces the methylbenzenesulfonyl group to the phenyl ring.
Industrial Production Methods
Industrial production of 4-BROMOPHENYL (4-METHYLBENZENESULFONYL)FORMATE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-BROMOPHENYL (4-METHYLBENZENESULFONYL)FORMATE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding phenyl formate derivative without the bromine atom.
Oxidation Reactions: The methylbenzenesulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Products include various substituted phenyl formates depending on the nucleophile used.
Reduction: The major product is phenyl formate.
Oxidation: The major product is the corresponding sulfone derivative.
Wissenschaftliche Forschungsanwendungen
4-BROMOPHENYL (4-METHYLBENZENESULFONYL)FORMATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-BROMOPHENYL (4-METHYLBENZENESULFONYL)FORMATE involves its interaction with various molecular targets and pathways. The bromine atom and the methylbenzenesulfonyl group contribute to its reactivity and ability to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenyl methyl sulfone: Similar structure but lacks the formate group.
4-Bromobenzyl bromide: Contains a bromine atom but lacks the sulfonyl and formate groups.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of the sulfonyl and formate groups.
Uniqueness
4-BROMOPHENYL (4-METHYLBENZENESULFONYL)FORMATE is unique due to the presence of both the bromine atom and the methylbenzenesulfonyl group, which confer distinct reactivity and properties. This combination makes it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C14H11BrO4S |
|---|---|
Molekulargewicht |
355.21 g/mol |
IUPAC-Name |
(4-bromophenyl) (4-methylphenyl)sulfonylformate |
InChI |
InChI=1S/C14H11BrO4S/c1-10-2-8-13(9-3-10)20(17,18)14(16)19-12-6-4-11(15)5-7-12/h2-9H,1H3 |
InChI-Schlüssel |
YJVUKBRQOZVPRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=O)OC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-(benzylimino)methyl]phenol](/img/structure/B12466851.png)
![N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-3-methylbenzamide](/img/structure/B12466854.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466856.png)
![N-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12466864.png)
methanone](/img/structure/B12466870.png)



![N-[(2-chlorophenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B12466896.png)
![3-chloro-5-(furan-2-yl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12466902.png)
![N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B12466916.png)

![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12466927.png)

